molecular formula C14H17N3O2 B1500839 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol CAS No. 1065484-15-2

1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol

Cat. No.: B1500839
CAS No.: 1065484-15-2
M. Wt: 259.3 g/mol
InChI Key: RCUGFVXUMQPDJQ-UHFFFAOYSA-N
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Description

“1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.31 . It is a derivative of piperidine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.31 . More detailed properties such as melting point, boiling point, and density were not found in the available resources.

Mechanism of Action

While the specific mechanism of action for “1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol” is not mentioned in the available resources, piperidine derivatives have been found to have potential applications in the treatment of HIV . They act as CCR5 antagonists, blocking the receptor and preventing HIV-1 entry .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis and potential applications of piperidine derivatives, including “1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol”.

Properties

IUPAC Name

1-(3-methoxyquinoxalin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-14-13(17-8-6-10(18)7-9-17)15-11-4-2-3-5-12(11)16-14/h2-5,10,18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGFVXUMQPDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671397
Record name 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-15-2
Record name 1-(3-Methoxyquinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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